REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[C:5]([OH:8])[C:4]2[O:9][C:10]([C:12]3[C:17]4[C:3]=2[C:2]=1[C:19](=[O:20])[O:18][C:16]=4[C:15]([OH:21])=[C:14]([OH:22])[CH:13]=3)=[O:11].C(O[C:27](=[O:29])[CH3:28])(=O)C>N1C=CC=CC=1>[CH3:5][C:6]([O:7][C:6]1[CH:1]=[C:2]2[C:19](=[O:20])[O:18][C:16]3[C:15]([O:21][C:4]([CH3:3])=[O:9])=[C:14]([O:22][C:10]([CH3:12])=[O:11])[CH:13]=[C:12]4[C:10]([O:9][C:4]([C:5]=1[O:8][C:27]([CH3:28])=[O:29])=[C:3]2[C:17]=34)=[O:11])=[O:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
crystals formed
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with hexane, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC=1C=C2C=3C=4C(=CC(=C(C4OC2=O)OC(=O)C)OC(=O)C)C(=O)OC3C1OC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 9.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |